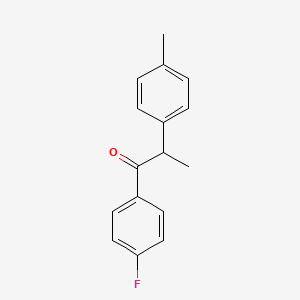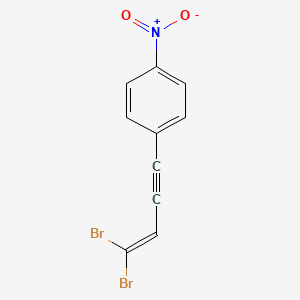![molecular formula C15H10O3 B12528435 3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
3-Acetyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. This compound is characterized by a fused ring system consisting of a benzene ring and a chromenone moiety, with an acetyl group attached at the third position. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of biphenyl-2-carboxylic acid in the presence of potassium peroxydisulfate and silver nitrate as catalysts. The reaction is carried out in a mixture of water and acetonitrile at 50°C for 27 hours. The product is then extracted with dichloromethane and purified through silica gel filtration .
Another approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core through a three-step synthetic sequence. This method is metal-free and involves a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3-Acetyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it inhibits the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various cellular processes, including inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Benzo[c]chromen-6-one: Lacks the acetyl group at the third position.
Urolithins: Hydroxylated derivatives of benzochromenones with similar biological activities.
3,4-Benzocoumarin: Another benzochromenone derivative with different substitution patterns.
Uniqueness
3-Acetyl-6H-benzo[c]chromen-6-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H10O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-acetylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)18-14(12)8-10/h2-8H,1H3 |
Clé InChI |
DUZHTHVSCRNOCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


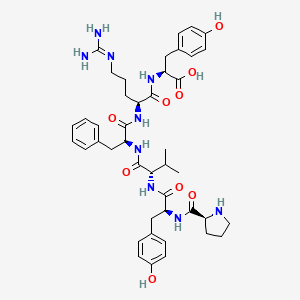
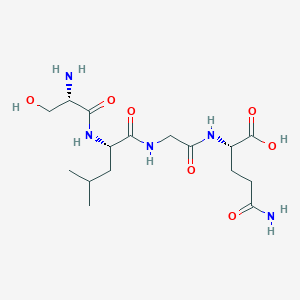
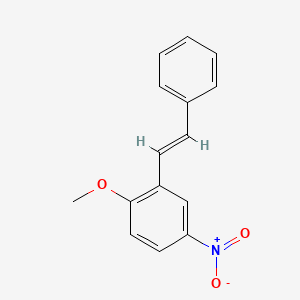

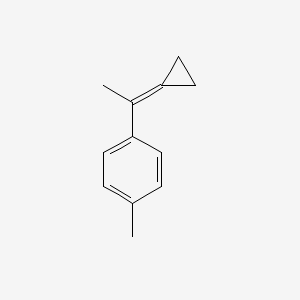
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
